molecular formula C15H14BrNS B141346 10-(3-Bromopropyl)-10H-phenothiazine CAS No. 92357-95-4

10-(3-Bromopropyl)-10H-phenothiazine

Cat. No.: B141346
CAS No.: 92357-95-4
M. Wt: 320.2 g/mol
InChI Key: LUQMXOSUNXWHPZ-UHFFFAOYSA-N
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Description

10-(3-Bromopropyl)-10H-phenothiazine is a derivative of phenothiazine, a tricyclic compound containing nitrogen and sulfur. This compound has the molecular formula C15H14BrNS and a molecular weight of 320.25 g/mol . It is typically a white solid and is soluble in solvents such as dichloromethane, diethyl ether, and ethyl acetate . Phenothiazine derivatives are known for their diverse applications in medicinal chemistry, particularly in the development of antipsychotic and antiemetic drugs.

Scientific Research Applications

10-(3-Bromopropyl)-10H-phenothiazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other phenothiazine derivatives.

    Biology: Employed in studies involving the modulation of biological pathways, particularly those related to neurotransmission.

    Medicine: Investigated for its potential antipsychotic and antiemetic properties, similar to other phenothiazine derivatives.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Safety and Hazards

In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with skin, remove contaminated clothing and wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting . For firefighting, use dry chemical, carbon dioxide, or alcohol-resistant foam .

Future Directions

While specific future directions for 10-(3-Bromopropyl)phenothiazine are not provided, phenothiazines have been shown to have potential anti-neoplastic properties . They have been widely used in various research areas due to their easy chemical functionalization and intriguing chemical and physical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

10-(3-Bromopropyl)-10H-phenothiazine can be synthesized through a two-step reaction process involving phenothiazine and 1,3-dibromopropane. The first step involves the reaction of phenothiazine with sodium hydride in N,N-dimethylformamide (DMF) at room temperature for four hours . This is followed by the addition of 1,3-dibromopropane to the reaction mixture at 0°C, which is then stirred for an additional three hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

10-(3-Bromopropyl)-10H-phenothiazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 3-bromopropyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The phenothiazine core can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrophenothiazines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Products: Various substituted phenothiazine derivatives depending on the nucleophile used.

    Oxidation Products: Phenothiazine sulfoxides and sulfones.

    Reduction Products: Dihydrophenothiazines.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: A widely used antipsychotic drug with a similar phenothiazine core structure.

    Promethazine: An antiemetic and antihistamine with structural similarities to 10-(3-Bromopropyl)-10H-phenothiazine.

    Thioridazine: Another antipsychotic with a phenothiazine backbone.

Uniqueness

This compound is unique due to the presence of the 3-bromopropyl group, which can be further modified to create a variety of derivatives with potentially diverse biological activities. This makes it a valuable compound for medicinal chemistry research and the development of new therapeutic agents.

Properties

IUPAC Name

10-(3-bromopropyl)phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNS/c16-10-5-11-17-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)17/h1-4,6-9H,5,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQMXOSUNXWHPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20534150
Record name 10-(3-Bromopropyl)-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20534150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92357-95-4
Record name 10-(3-Bromopropyl)-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20534150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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